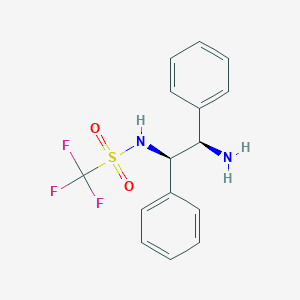

![molecular formula C40H26O2 B3178914 (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol CAS No. 863659-88-5](/img/structure/B3178914.png)

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

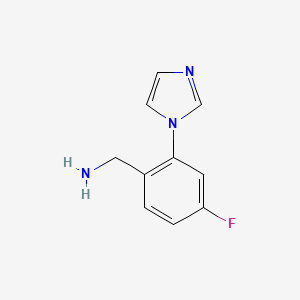

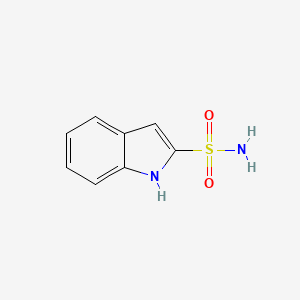

(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, also known as QND, is a novel synthetic organic compound that has been the subject of an increasing amount of research in recent years. It is a highly polar, water-soluble molecule that has a wide range of potential applications in both scientific research and in the field of medicine.

Applications De Recherche Scientifique

Environmental and Analytical Chemistry

The degradation of naphthalene and its derivatives, including substances structurally similar to (S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol, in the environment is a subject of interest. The reactions of naphthalene and its alkyl derivatives with nitrate radicals have been studied to understand their nighttime atmospheric degradation. These findings are significant in assessing the environmental impact and behavior of such compounds (Phousongphouang & Arey, 2002). Additionally, principal component analysis in liquid chromatography proton nuclear magnetic resonance has been used for differentiating regio-isomers of naphthalene, showcasing advanced analytical techniques to distinguish and analyze similar compounds (Airiau et al., 2001).

Organic Synthesis and Materials Science

Significant research has been conducted in the field of organic synthesis, particularly focusing on naphthalene derivatives. For instance, novel routes have been discovered for synthesizing naphthalen-2(1H)-ones, which are structurally related to this compound. These methods involve oxidative ring closure and alkoxylation, highlighting innovative approaches in synthesizing complex organic molecules (Dolka et al., 2009). Furthermore, research on donor-acceptor copolymers based on ladder-type dithienonaphthalene for organic solar cells demonstrates the potential of naphthalene derivatives in renewable energy applications (Ma et al., 2013).

Supramolecular Chemistry and Coordination Polymers

In the realm of supramolecular chemistry, naphthalene derivatives have been utilized to construct coordination polymers with intriguing properties. Studies have shown the synthesis of Zn(II) based coordination polymers constructed from flexible carboxylate linkers and pyridyl co-linkers, with applications in fluorescence sensing of nitroaromatics. This research provides insights into the structural diversity and potential sensing applications of coordination polymers featuring naphthalene derivatives (Gupta et al., 2017). Additionally, studies on yttrium benzene dicarboxylates showcase the luminescent properties and structural intricacies of metal-organic frameworks involving naphthalene derivatives (Thirumurugan & Natarajan, 2004).

Propriétés

IUPAC Name |

1-(2-hydroxy-3-naphthalen-1-ylnaphthalen-1-yl)-3-naphthalen-1-ylnaphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26O2/c41-39-35(33-21-9-15-25-11-1-5-17-29(25)33)23-27-13-3-7-19-31(27)37(39)38-32-20-8-4-14-28(32)24-36(40(38)42)34-22-10-16-26-12-2-6-18-30(26)34/h1-24,41-42H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYNHLQJUJCRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

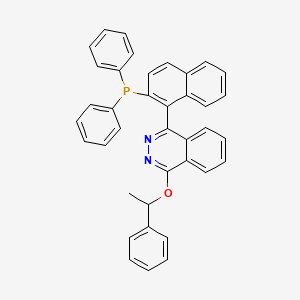

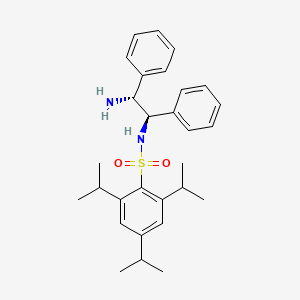

![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B3178849.png)

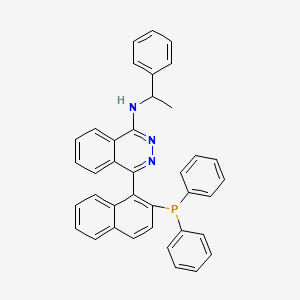

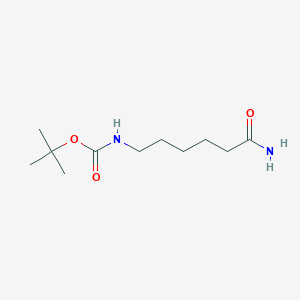

![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)

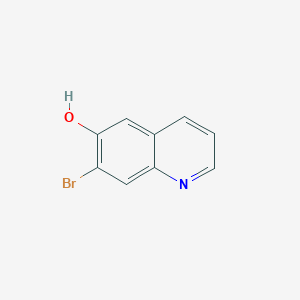

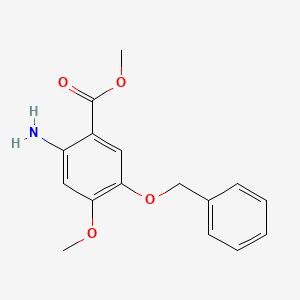

![[1,1'-Biphenyl]-4,4'-diyl diacrylate](/img/structure/B3178866.png)

![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)